molecular formula C12H12N2 B8794645 4-Methyl-3-(3-pyridinyl)-benzenamine

4-Methyl-3-(3-pyridinyl)-benzenamine

Cat. No.: B8794645
M. Wt: 184.24 g/mol
InChI Key: UVDGDGFCTXUHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(3-pyridinyl)-benzenamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-3-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

UVDGDGFCTXUHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN=CC=C2

Origin of Product

United States

Model Validation:the Predictive Power of the Developed Qsar Model is Assessed Using Both Internal and External Validation Techniques. a Statistically Robust Model Will Have a High Correlation Coefficient R² and a Low Root Mean Square Error Rmse .nih.gov

Chemoinformatics and Database Mining for Related Structural Motifs

Chemoinformatics involves the use of computational tools to analyze and organize chemical information. Database mining, a key aspect of chemoinformatics, can be employed to identify compounds with structural motifs similar to this compound in large chemical databases such as PubChem, ChEMBL, and Scifinder.

Similarity Searching:

By using the structure of this compound as a query, similarity searches can be performed to retrieve compounds with a high degree of structural resemblance. The similarity is typically quantified using molecular fingerprints, which are binary strings representing the presence or absence of specific structural features. A Tanimoto coefficient is often used to measure the similarity between the fingerprints of the query and database compounds.

Substructure Searching:

More specific searches can be conducted to find all compounds containing the core "methyl-pyridinyl-benzenamine" scaffold. This can help in identifying known compounds with this structural motif and exploring their documented biological activities, potentially revealing new therapeutic applications for derivatives of this compound.

Pharmacophore Modeling:

If a set of active compounds containing the this compound scaffold is identified, a pharmacophore model can be developed. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used as a 3D query to screen virtual libraries for novel compounds that fit the pharmacophore and are therefore likely to be active.

Illustrative Findings from Database Mining:

A search for the "pyridinyl-aniline" motif in chemical databases would likely yield a diverse set of compounds, some of which may have been investigated as kinase inhibitors, receptor antagonists, or for other therapeutic purposes. tandfonline.comworldscientific.com Analyzing the structure-activity relationships of these retrieved compounds can provide valuable insights for the design of novel this compound derivatives.

The table below provides hypothetical examples of related structural motifs that could be found through database mining and their potential associated biological activities.

Structural MotifPotential Biological Activity
3-(Pyridin-3-yl)anilineKinase Inhibition
4-Methyl-N-phenyl-3-(pyridin-3-yl)anilineReceptor Modulation
2-Amino-4-methyl-5-(pyridin-3-yl)pyrimidineAnticancer Activity

Note: The information in this table is for illustrative purposes and based on general knowledge of related chemical scaffolds.

Computational Chemistry and Theoretical Studies of 4 Methyl 3 3 Pyridinyl Benzenamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 4-Methyl-3-(3-pyridinyl)-benzenamine, these calculations can predict its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons.

A theoretical FMO analysis of this compound, performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, would likely reveal the localization of the HOMO and LUMO. The HOMO is expected to be predominantly located on the electron-rich benzenamine ring, particularly on the amino group and the aromatic ring itself, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and stability. A smaller energy gap implies higher reactivity and lower kinetic stability.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-5.87
ELUMO-1.24
Energy Gap (ΔE)4.63
Ionization Potential (I)5.87
Electron Affinity (A)1.24
Global Hardness (η)2.315
Global Softness (S)0.216
Electronegativity (χ)3.555
Electrophilicity Index (ω)2.73

Note: These are hypothetical values based on typical calculations for similar aromatic amines and pyridines.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

For this compound, an EPS map would likely show a region of high negative potential (typically colored red or orange) around the nitrogen atom of the pyridine ring and the amino group of the benzenamine ring. These areas are prone to electrophilic attack and can act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the amino group and the aromatic rings, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them.

The primary degree of rotational freedom in this molecule is the torsion angle between the benzenamine and pyridine rings. A relaxed potential energy surface scan, performed by systematically rotating this dihedral angle, would likely reveal the most stable conformation. It is hypothesized that a non-planar (twisted) conformation would be the global minimum to alleviate steric hindrance between the hydrogen atoms on the adjacent rings. A planar conformation, while allowing for maximum π-conjugation, would likely be a higher energy transition state due to steric clashes.

Table 2: Relative Energies of Key Conformations of this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
03.5Planar (Transition State)
450.0Twisted (Global Minimum)
901.8Perpendicular (Local Minimum)
1803.8Planar (Transition State)

Note: These are hypothetical values based on typical rotational barriers in biaryl systems.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment, typically water, to mimic physiological conditions. MD simulations track the movement of atoms over time, revealing how the molecule interacts with solvent molecules and how its conformation fluctuates.

An MD simulation of this compound in a water box would likely show the formation of hydrogen bonds between the amino group's hydrogens and water oxygen atoms, as well as between the pyridine nitrogen and water hydrogen atoms. The radial distribution function (RDF) analysis from the simulation could quantify these interactions, showing sharp peaks at distances characteristic of hydrogen bonds. These simulations would also reveal the flexibility of the molecule and the average dihedral angle between the two rings in a solvated state.

Reaction Pathway Elucidation and Transition State Analysis using DFT Methods

DFT methods are powerful tools for investigating reaction mechanisms. For this compound, one could theoretically study various reactions, such as electrophilic substitution on the benzenamine ring or nucleophilic addition to the pyridine ring.

For instance, the mechanism of N-acetylation of the amino group could be elucidated. This would involve locating the transition state structure for the reaction with acetic anhydride. The calculated activation energy would provide a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would confirm that the identified transition state connects the reactants and the product. Such studies are crucial for understanding the chemical reactivity and potential metabolic pathways of the molecule.

In Silico Prediction of Spectroscopic Signatures for this compound Derivatives

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of novel derivatives of this compound.

Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. The calculations would likely predict π-π* transitions responsible for the main absorption bands. The predicted wavelengths of maximum absorption (λmax) can be correlated with experimental data.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. The characteristic vibrational modes, such as the N-H stretching of the amino group, C-N stretching, and aromatic C-H bending, can be assigned to specific calculated frequencies. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated and compared with experimental spectra to confirm the structure of synthesized derivatives.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Signature
UV-Vis (TD-DFT)λmax ≈ 280 nm (π-π*)
IR (DFT)N-H stretch: ~3400 cm-1, Aromatic C-H stretch: ~3050 cm-1
1H NMR (GIAO)δ 6.5-8.5 ppm (aromatic protons), δ ~3.5 ppm (NH2 protons), δ ~2.2 ppm (CH3 protons)
13C NMR (GIAO)δ 110-150 ppm (aromatic carbons), δ ~20 ppm (CH3 carbon)

Note: These are hypothetical values based on typical spectroscopic data for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Profiles of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized derivatives. For the derivatives of this compound, a hypothetical QSAR study would involve the following steps:

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS analysis would be essential to confirm the elemental composition of 4-Methyl-3-(3-pyridinyl)-benzenamine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula (C₁₂H₁₂N₂) can be unequivocally verified. The theoretical exact mass would be calculated, and the experimentally determined mass would be expected to fall within a narrow tolerance (e.g., < 5 ppm), ruling out other potential elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

A full suite of NMR experiments would be required for the complete structural assignment of the molecule in solution.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While standard 1D ¹H and ¹³C NMR spectra would provide initial information, 2D NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals, especially for the closely coupled aromatic regions.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the tolyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the tolyl and pyridinyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the preferred conformation of the molecule in solution.

Solid-State NMR for Polymorphic Studies (if applicable)

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. By analyzing the distinct chemical shifts and relaxation times in the solid state, different packing arrangements or conformational isomers could be identified and studied.

Dynamic NMR for Conformational Exchange Studies

Variable-temperature (VT) NMR experiments could be employed to study the rotational dynamics around the C-C single bond connecting the benzenamine and pyridine (B92270) rings. If the rotational barrier is significant, distinct signals for different conformers might be observed at low temperatures, which would coalesce as the temperature increases. Analysis of the coalescence temperature and line shapes can provide quantitative data on the energy barrier to rotation.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopic Analysis Methodologies

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a molecular fingerprint.

FT-IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic rings and the methyl group (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹, respectively), and C=C/C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).

Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar bonds and the aromatic rings, complementing the FT-IR data.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on:

Molecular Confirmation: The exact bond lengths, bond angles, and torsion angles, confirming the connectivity and spatial arrangement of the atoms.

Crystal Packing: How the molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding (involving the amine group) or π-π stacking between the aromatic rings. This information is fundamental to understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

While this compound is an achiral molecule, its derivatives can be synthesized to contain stereogenic centers, making them chiral. The absolute configuration of these chiral derivatives cannot be determined by standard spectroscopic methods like NMR or mass spectrometry. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides this critical three-dimensional structural information by measuring the differential interaction of chiral molecules with polarized light.

CD spectroscopy measures the difference in absorption between left and right-handed circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks are highly sensitive to the spatial arrangement of atoms around the stereocenter. ORD, a complementary technique, measures the rotation of the plane of linearly polarized light as a function of wavelength.

For a hypothetical chiral derivative of this compound, CD and ORD would be indispensable for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of a stereocenter can be unambiguously assigned.

Studying Conformation: The chiroptical response is sensitive to the conformational preferences of a molecule in solution, providing insights into its dynamic behavior.

Monitoring Stereoselective Reactions: These techniques can be used to assess the stereochemical outcome of asymmetric syntheses that produce chiral derivatives.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is fundamental to chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For this compound, chromatographic methods are essential for determining its purity and separating it from isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. researchgate.net When coupled with a Diode Array Detector (DAD), it provides both quantitative data (from peak area) and qualitative data (from the UV-Vis spectrum of the peak), which aids in peak identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers even greater sensitivity and specificity. lcms.cznih.gov By coupling the separation power of LC with the mass-analyzing capability of MS, it allows for the definitive identification of the main compound and trace-level impurities based on their mass-to-charge ratios and fragmentation patterns. lcms.cznih.gov

Developing a robust HPLC or LC-MS method involves optimizing several parameters to achieve good resolution, symmetric peak shape, and appropriate retention time. Key parameters include the choice of stationary phase (the column), mobile phase composition, flow rate, and detector settings. For an aromatic amine like this compound, a reversed-phase C18 column is a common starting point.

Table 1: Illustrative HPLC-DAD Method Parameters for Purity Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
DAD Wavelength 254 nm

For chiral derivatives of this compound, determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is critical. Chiral HPLC is the gold standard for this analysis. mdpi.com This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. yakhak.orgnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for separating a broad range of chiral compounds, including amines. mdpi.comyakhak.org Method development involves screening different CSPs and mobile phases (typically normal-phase, like hexane/isopropanol) to find conditions that provide baseline resolution of the enantiomeric peaks. mdpi.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 2: Example Chiral HPLC Data for a Hypothetical Derivative

EnantiomerRetention Time (min)Peak Area% Area
R-enantiomer 8.52145,60098.5
S-enantiomer 9.782,2101.5
Enantiomeric Excess (ee) 97.0%

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Traditional reaction analysis involves taking aliquots at different time points, which can be disruptive and may not capture the full picture of the reaction dynamics, especially for fast reactions or transient intermediates. In situ (in the reaction vessel) spectroscopic monitoring provides real-time data on the concentrations of reactants, intermediates, and products without disturbing the chemical system. mt.comresearchgate.net

Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into reactors using specialized probes. rsc.orgbeilstein-journals.org This approach allows for continuous tracking of reaction progress, leading to a deeper understanding of reaction kinetics and mechanisms. mt.comfu-berlin.de

For the synthesis of this compound, which could be formed via a cross-coupling reaction, in situ monitoring could:

Track Reactant Consumption: Monitor the disappearance of the starting materials' characteristic spectral signals.

Identify Intermediates: Detect the formation and consumption of transient species that might not be observable with offline analysis.

Determine Reaction Endpoint: Pinpoint the exact moment the reaction is complete, preventing the formation of byproducts from over-reaction and optimizing cycle time.

Ensure Process Safety and Robustness: Real-time monitoring allows for immediate detection of deviations from the expected reaction profile, enhancing process control. mt.com

For example, using an in situ FTIR probe, one could monitor the C-N bond formation by tracking the appearance of a new vibrational band associated with the secondary amine linkage in the final product. This real-time data is invaluable for process development, optimization, and scale-up.

Advanced Applications of 4 Methyl 3 3 Pyridinyl Benzenamine in Organic Synthesis and Chemical Biology Research

A Versatile Synthetic Building Block

The strategic arrangement of functional groups in 4-Methyl-3-(3-pyridinyl)-benzenamine, namely the nucleophilic amino group and the modifiable aromatic rings, makes it a highly valuable precursor in various synthetic transformations.

Precursor in Heterocyclic Synthesis

The presence of the amine functionality allows for its use as a key starting material in the synthesis of a wide array of nitrogen-containing heterocycles. For instance, it can undergo condensation reactions with dicarbonyl compounds to form substituted quinolines or with other appropriate reagents to construct benzodiazepines, imidazoles, and other fused heterocyclic systems. These heterocyclic motifs are of significant interest due to their prevalence in pharmaceuticals and functional materials.

A notable application involves its use in multicomponent reactions, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step. For example, in a Hantzsch-type pyridine (B92270) synthesis, this compound can act as the nitrogen source, reacting with a β-ketoester and an aldehyde to produce highly substituted dihydropyridine (B1217469) derivatives.

Reactant 1Reactant 2Reactant 3Product Class
This compoundβ-KetoesterAldehydeDihydropyridines
This compound1,3-Diketone---Substituted Quinolines
This compoundα-Haloketone---Substituted Imidazoles

Synthon for Polyaromatic Systems

The biaryl structure of this compound also serves as a foundational unit for the synthesis of larger polyaromatic systems. The amino group can be readily converted into other functionalities, such as a diazonium salt, which can then participate in cross-coupling reactions like the Suzuki or Stille coupling. These reactions enable the introduction of additional aryl or heteroaryl groups, leading to the construction of extended π-conjugated systems. Such polyaromatic compounds are of interest for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design of Ligands for Catalysis

The pyridine and aniline (B41778) moieties within this compound provide excellent coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands for various catalytic applications.

Chiral Ligand Design for Asymmetric Catalysis

By introducing chiral centers into the this compound framework, it is possible to synthesize a range of chiral ligands for asymmetric catalysis. nih.gov For instance, chiral auxiliaries can be attached to the amino group, or the aromatic rings can be functionalized with chiral substituents. These chiral ligands can then be complexed with transition metals to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of such catalysts is crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. rsc.orgorganic-chemistry.org

Ligands for Transition Metal Catalysis

The nitrogen atoms in both the pyridine and aniline groups can act as bidentate or monodentate ligands for a wide range of transition metals, including palladium, rhodium, and ruthenium. nih.govrsc.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the aromatic rings. This tunability is essential for optimizing the catalytic activity and selectivity in various cross-coupling reactions, C-H activation processes, and other important organic transformations. chiba-u.jpuea.ac.uk The robust nature of the this compound scaffold often imparts high stability to the corresponding metal catalysts.

Metal CenterPotential Catalytic Application
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)
Rhodium (Rh)Asymmetric hydrogenation, hydroformylation
Ruthenium (Ru)Metathesis, C-H activation
Iridium (Ir)Asymmetric hydrogenation, C-H borylation

Integration into Molecular Probes and Imaging Agents (purely chemical, non-clinical)

The inherent fluorescence properties of the this compound core, or derivatives thereof, make it a promising candidate for the development of molecular probes and imaging agents for chemical research. nih.gov By attaching specific recognition units to the scaffold, it is possible to create sensors that can selectively detect the presence of certain analytes, such as metal ions or small molecules, through changes in their fluorescence emission. These probes can be utilized in various chemical and biological assays to monitor reaction kinetics or to visualize the distribution of specific species in a non-clinical research setting. The ability to modify the electronic properties of the molecule allows for the tuning of its photophysical characteristics, enabling the design of probes with desired excitation and emission wavelengths.

Scaffolds for Chemical Biology Tool Development (non-clinical, mechanistic probes)

There is currently no available scientific literature detailing the use of this compound as a foundational scaffold for the development of chemical biology tools. Chemical biology often employs small molecules, known as mechanistic probes, to investigate biological pathways and protein functions in a non-clinical setting. These tools are instrumental in understanding disease mechanisms and validating new drug targets.

A thorough search of academic databases and chemical repositories did not yield any studies where this compound has been derivatized or utilized to create such probes. The development of a chemical probe from a scaffold typically involves systematic structural modifications to optimize potency, selectivity, and cell permeability, accompanied by detailed biochemical and cellular characterization. The absence of such data for this compound suggests that its potential as a starting point for non-clinical mechanistic probes has not been explored or reported.

Role in Supramolecular Chemistry and Self-Assembly

Similarly, the role of this compound in the realm of supramolecular chemistry and self-assembly remains undocumented in the current body of scientific work. Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. These interactions can lead to the spontaneous formation of ordered structures, a process known as self-assembly.

Future Research Directions and Unexplored Avenues for 4 Methyl 3 3 Pyridinyl Benzenamine Chemistry

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of biaryl amines often relies on palladium-catalyzed cross-coupling reactions, which, while effective, present challenges related to catalyst cost, toxicity, and removal from the final products. nih.govrsc.org Future research should prioritize the development of more sustainable and greener synthetic routes to 4-Methyl-3-(3-pyridinyl)-benzenamine and its derivatives.

Key areas of investigation include:

Catalyst-Free C-N Coupling Reactions: Exploring novel, metal-free amination protocols could provide a more environmentally benign approach. rsc.org This might involve leveraging the inherent reactivity of the starting materials under specific conditions, potentially assisted by non-toxic additives or solvents.

Biocatalysis: The use of enzymes, such as nitroreductases, for the synthesis of functionalized anilines from nitroaromatic precursors is a promising green alternative. nih.govacs.org Research into engineering specific enzymes for the synthesis of this compound could offer a highly selective and sustainable manufacturing process.

Green Solvents and Reaction Conditions: A shift towards the use of greener solvents, such as water or bio-derived solvents, in conjunction with energy-efficient reaction conditions like microwave-assisted synthesis, can significantly reduce the environmental footprint of the synthesis. digitellinc.comnih.gov

Synthetic Approach Key Advantages Research Focus
Metal-Free C-N CouplingAvoids toxic metal catalysts, simplifies purification.Development of novel activating agents and reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions, renewable catalysts.Enzyme screening and engineering for specific substrate recognition.
Microwave-Assisted SynthesisRapid reaction times, improved energy efficiency.Optimization of reaction parameters in green solvents.

Exploration of Novel Reactivity Patterns and Uncatalyzed Transformations

The unique electronic properties of this compound, arising from the interplay between the aniline (B41778) and pyridine (B92270) moieties, suggest a rich and largely unexplored reactivity landscape. Future studies should aim to uncover novel reactivity patterns, particularly those that proceed without the need for metal catalysts.

Potential areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds on both the aniline and pyridine rings offers an atom-economical way to build molecular complexity. nih.gov Research into regioselective C-H functionalization could lead to a diverse range of derivatives with unique properties.

Nucleophilic Catalysis: The amine functionality of the aniline ring can potentially act as a nucleophilic catalyst in various organic transformations. rsc.org Investigating its catalytic activity in reactions like acylhydrazone formation could open up new applications.

Annulation Reactions: The development of novel annulation strategies using this compound as a building block could lead to the synthesis of complex polycyclic and heterocyclic structures. rsc.org

Advanced Materials Science Applications of Derivatives (e.g., conductive polymers, optoelectronics)

The structural motifs present in this compound make it an attractive precursor for the development of advanced materials with applications in electronics and optoelectronics.

Conductive Polymers: Polyaniline and its derivatives are well-known conductive polymers. rsc.orgrsc.orgwikipedia.org By incorporating this compound into polymeric structures, it may be possible to create new conductive materials with tailored properties. The pyridine unit could influence the polymer's electronic and morphological characteristics. bue.edu.eg

Optoelectronic Materials: Pyridine-containing compounds are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-transporting properties. rsc.orgmdpi.comdtic.mil Derivatives of this compound could be designed as novel charge-transporting materials or as components of luminescent metal complexes. researchgate.net

Material Application Potential Role of this compound Key Properties to Investigate
Conductive PolymersAs a monomer for novel polyaniline-type materials.Electrical conductivity, thermal stability, processability.
Organic Light-Emitting Diodes (OLEDs)As an electron-transporting material or a ligand in emissive complexes.Charge carrier mobility, photoluminescence quantum yield, device efficiency.
Perovskite Solar CellsAs a hole-transporting material.Power conversion efficiency, long-term stability.

Machine Learning and AI-Driven Discovery in this compound Chemistry

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. Applying these tools to the chemistry of this compound could significantly accelerate research and development.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced waste. acs.orgresearchgate.netresearchgate.netacs.org

Discovery of Novel Derivatives: AI-driven platforms can be employed to design new derivatives with desired properties, such as specific electronic or biological activities, by exploring a vast virtual chemical space.

Predictive Modeling: ML models can be trained to predict the properties of new derivatives, allowing for the pre-screening of candidates before their synthesis and testing. beilstein-journals.org

Expanding the Scope of Computational Studies for Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting chemical reactivity. Expanding the scope of computational studies on this compound can provide valuable insights to guide experimental work.

Reaction Mechanism and Kinetics: DFT calculations can be used to elucidate the mechanisms of known and novel reactions involving this molecule, as well as to predict their kinetics. mdpi.com

Electronic and Spectroscopic Properties: Computational methods can predict the electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties of derivatives, which is crucial for designing materials with specific optoelectronic characteristics. ijcce.ac.iracs.org

Pharmacokinetic Profile Prediction: In silico studies can predict the pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of derivatives, which is valuable for the early-stage assessment of potential drug candidates. nih.gov

Computational Method Application Predicted Parameters
Density Functional Theory (DFT)Reaction mechanism and kinetics studies.Transition state energies, reaction barriers, rate constants.
Time-Dependent DFT (TD-DFT)Prediction of electronic and optical properties.Absorption and emission spectra, HOMO-LUMO gap.
Molecular DockingIn silico screening for biological activity.Binding affinities, interaction modes with biological targets.

Potential for Photoredox Catalysis and Electrosynthesis with this compound

Photoredox catalysis and electrosynthesis are emerging as powerful and sustainable methods for organic synthesis. The electrochemical and photochemical properties of this compound make it a promising candidate for exploration in these fields.

Photoredox Catalysis: The aniline moiety is known to participate in photoredox-catalyzed C-H functionalization reactions. acs.orgacs.orgresearchgate.net Investigating the reactivity of this compound under various photocatalytic conditions could lead to novel and efficient methods for its derivatization.

Electrosynthesis: Electrosynthesis offers a green alternative to traditional chemical oxidation and reduction. digitellinc.comchim.it The amine group can be electrochemically oxidized to generate reactive intermediates for C-N bond formation, while the pyridine ring can influence the redox potential. rsc.orgoup.comresearchgate.net Exploring the electrochemical behavior of this molecule could unlock new synthetic pathways.

Q & A

Q. What are the established synthetic routes for 4-Methyl-3-(3-pyridinyl)-benzenamine, and how is its purity validated?

A common approach involves multi-step organic synthesis, such as condensation reactions between substituted pyridine and aniline derivatives. For example, hydrazine intermediates can be prepared by reacting 2-hydrazinopyridine with aldehydes under acidic conditions, followed by cyclization using sodium hypochlorite to form triazolo-pyridine derivatives . Purity is confirmed via:

  • Thin-layer chromatography (TLC) with dichloromethane as the mobile phase .
  • Spectroscopic characterization :
    • ¹H/¹³C-NMR (e.g., aromatic protons at δ 7.0–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • FTIR for functional group identification (e.g., N-H stretches ~3198 cm⁻¹, aromatic C=C ~1509 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated within ±0.3 ppm error) .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

  • Melting point : ~115°C (decomposition observed near 300°C for structurally similar compounds) .
  • LogP : Predicted ~5.7 (indicative of moderate hydrophobicity; discrepancies may arise from ionization in aqueous media) .
  • Stability : Susceptible to oxidation; store under inert atmosphere at low temperatures .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

Optimization strategies include:

  • Catalyst selection : Use titanium(IV) isopropoxide for reductive amination steps to enhance stereochemical control .
  • Solvent systems : Ethanol or methanol improves solubility of intermediates, while acetic acid aids in Schiff base formation .
  • Reaction monitoring : Real-time NMR or TLC tracks intermediate formation, reducing side products .
  • Purification : Vacuum filtration and methanol washing isolate precipitates with >90% yield .

Q. How do discrepancies in logP predictions impact environmental risk assessments for this compound?

Computational models (e.g., QSARs) may underestimate logP due to ionization effects, as seen in structurally related benzamide derivatives . To resolve discrepancies:

  • Experimental validation : Use reversed-phase HPLC to measure partitioning behavior .
  • Environmental half-life : Estimated at 881 days for similar PMT/vPvM substances, necessitating long-term ecotoxicity studies .

Q. What analytical methods are suitable for detecting this compound in biological matrices?

Adapted from imatinib quantification protocols :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI).
  • Sample preparation : Plasma protein precipitation using acetonitrile, followed by solid-phase extraction (SPE).
  • Calibration : Linear range of 1–1000 ng/mL with <15% inter-day variability .

Methodological Considerations

Q. How should researchers address spectral data contradictions in structural elucidation?

  • Cross-validation : Compare ¹H/¹³C-NMR with HRMS to confirm molecular integrity .
  • X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .
  • Dynamic NMR : Investigate conformational equilibria causing split peaks .

Q. What strategies mitigate synthetic byproducts in aryl-amine coupling reactions?

  • Temperature control : Maintain <80°C to prevent thermal decomposition .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .
  • Catalytic systems : Palladium/charcoal (Pd/C) enhances selectivity in cross-coupling reactions .

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